molecular formula C16H20N2O2 B15234097 methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 956204-55-0

methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B15234097
CAS No.: 956204-55-0
M. Wt: 272.34 g/mol
InChI Key: WSLOMXTWOASDAY-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-derived heterocyclic compound characterized by a fused aromatic ring system with substituents that influence its physicochemical and biological properties. The ester moiety at the 4-position introduces polarity, making it a candidate for derivatization in medicinal chemistry or materials science. Structural elucidation of such compounds often relies on crystallographic methods (e.g., SHELX for refinement ) and spectroscopic techniques like NMR and UV (as demonstrated in studies on analogous heterocycles ).

Properties

CAS No.

956204-55-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-11-13(15(19)20-5)14(16(2,3)4)18(17-11)12-9-7-6-8-10-12/h6-10H,1-5H3

InChI Key

WSLOMXTWOASDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of ethyl acetoacetate with tert-butylhydrazine and phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as iodine or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as inflammation, cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Methodologies

  • Crystallography : SHELX remains a gold standard for refining pyrazole derivatives, though Mercury’s packing similarity tools better contextualize steric effects .
  • Spectroscopy : NMR and UV data from studies like those on Zygocaperoside validate substituent assignments in pyrazoles .

Biological Activity

Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.3 g/mol
  • CAS Number : 1150164-50-3

The structure features a pyrazole ring substituted with a tert-butyl group at the 5-position and a phenyl group at the 1-position, which contributes to its unique chemical properties and biological activities .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation and pain .

A comparative analysis of IC50 values for various compounds against COX enzymes is presented in the table below:

CompoundIC50 (µM)Target Enzyme
Methyl 5-tert-butyl-3-methyl-1-phenyl...TBDCOX-2
Celecoxib0.04COX-2
Compound A0.01Apoptosis (MDA-MB-231)
Compound B0.03Cell Cycle Arrest (HepG2)

Analgesic Effects

The compound's ability to inhibit COX enzymes suggests potential analgesic properties, providing relief from pain without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown efficacy against A549 lung cancer cells, although specific IC50 values are yet to be determined .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The pyrazole ring can form π-π interactions with target proteins, while substituents can engage in hydrogen bonding, modulating enzyme activity.
  • Receptor Interaction : It may also influence receptor signaling pathways, enhancing its therapeutic effects .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • Anti-inflammatory Studies : In animal models, this compound significantly reduced paw edema induced by carrageenan, showcasing its anti-inflammatory capabilities .
  • Cancer Research : In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancer cell lines through apoptosis induction mechanisms .
  • Pharmaceutical Development : The compound is being investigated for its potential use in developing new analgesic and anti-inflammatory medications that could serve as alternatives to traditional therapies .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting a precursor like 1-phenyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with tert-butyl-substituted phenol derivatives in the presence of a base (e.g., K₂CO₃) to introduce the tert-butyl group. Reaction optimization includes:

  • Temperature control : Reflux conditions (e.g., ethanol at 80°C) improve nucleophilic substitution efficiency .
  • Catalyst selection : Use of iodine or acetic acid may enhance regioselectivity in pyrazole ring formation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl protons at δ 1.3–1.5 ppm; ester carbonyl at ~δ 165 ppm) .
  • X-ray crystallography : Resolve crystal packing and steric effects from the tert-butyl group. Data-to-parameter ratios >14:1 ensure reliability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~316.4 Da) .

Q. What solvents and storage conditions are recommended to maintain compound stability?

Methodological Answer:

  • Solubility : DMSO or dichloromethane (DCM) are optimal for dissolution due to the compound’s lipophilic tert-butyl and phenyl groups.
  • Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, reducing reactivity at the C-5 position. Experimental strategies include:

  • Palladium catalysis : Use bulky ligands (e.g., XPhos) to mitigate steric effects during Suzuki-Miyaura coupling .
  • Electron-withdrawing substituents : Introducing nitro or cyano groups at C-3 enhances electrophilicity at C-4, enabling regioselective functionalization .

Q. What contradictory findings exist regarding the biological activity of structurally analogous pyrazole derivatives?

Methodological Answer:

  • Antifungal vs. antibacterial activity : Analogs with 4-fluorophenyl substituents show strong antifungal activity (MIC ~2 µg/mL) but weak antibacterial effects, while methoxy derivatives exhibit the inverse trend .
  • Mechanistic ambiguity : Some studies attribute activity to pyrazole core interactions with cytochrome P450 enzymes, while others implicate ester hydrolysis into bioactive carboxylic acids . Resolve contradictions via isotopic labeling or enzyme inhibition assays.

Q. How can computational methods predict substituent effects on pharmacological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., MST3). The tert-butyl group shows favorable hydrophobic binding in ATP pockets (ΔG ≈ –9.2 kcal/mol) .
  • QSAR models : Corporate Hammett σ values of substituents (e.g., tert-butyl σ ≈ –0.20) to predict logP and bioavailability. Validation via in vitro assays (e.g., Caco-2 permeability) is critical .

Q. What strategies resolve low yields in macrocyclic derivatives of this compound?

Methodological Answer:

  • Ring-closing metathesis (RCM) : Optimize Grubbs catalyst loading (5–10 mol%) in dilute DCM (0.01 M) to favor entropy-driven cyclization .
  • Protecting groups : Temporarily mask the ester with tert-butoxycarbonyl (Boc) to prevent side reactions during macrocycle formation .

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